N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE is a synthetic organic compound that features a bromophenyl group and a dichlorophenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Dichlorophenyl Piperazine Intermediate: The dichlorophenyl group is introduced via a chlorination reaction using chlorine or thionyl chloride.
Coupling Reaction: The bromophenyl and dichlorophenyl piperazine intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZAMIDE
- 4-Bromo-N-(4-bromophenyl)sulfonyl-N-(3,4-dichlorophenyl)benzenesulfonamide
Uniqueness
N-(4-BROMOPHENYL)-2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETAMIDE is unique due to its specific combination of bromophenyl and dichlorophenyl piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18BrCl2N3O |
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Molecular Weight |
443.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H18BrCl2N3O/c19-13-1-3-14(4-2-13)22-18(25)12-23-7-9-24(10-8-23)15-5-6-16(20)17(21)11-15/h1-6,11H,7-10,12H2,(H,22,25) |
InChI Key |
NFHBBMKUJROZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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